

Physical and chemical properties of diethyl 1H-pyrazole-3,5-dicarboxylate

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Compound of Interest

Compound Name: diethyl 1H-pyrazole-3,5-dicarboxylate

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An In-depth Technical Guide to Diethyl 1H-Pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **diethyl 1H-pyrazole-3,5-dicarboxylate**. It is a vital heterocyclic compound used as a versatile intermediate in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries.^{[1][2]} This document includes key identifiers, physicochemical properties, spectral data, detailed experimental protocols for its synthesis, and an analysis of its chemical reactivity and safety information. The information is presented to support its application in research and development.

Chemical Identity and Physical Properties

Diethyl 1H-pyrazole-3,5-dicarboxylate, also known as diethyl 3,5-pyrazoledicarboxylate, is a white to light yellow crystalline powder.^{[2][3]} It is soluble in many organic solvents, including methanol.^[2]

Table 1: Chemical Identifiers for **Diethyl 1H-pyrazole-3,5-dicarboxylate**

Identifier	Value	Source
CAS Number	37687-24-4	[3] [4]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	[1] [4]
IUPAC Name	diethyl 1H-pyrazole-3,5-dicarboxylate	[4]
Synonyms	Diethyl 3,5-pyrazoledicarboxylate, 1H-Pyrazole-3,5-dicarboxylic acid diethyl ester, 3,5-Diethoxycarbonylpyrazole	[1] [4]
InChI	InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)	[1] [4]
InChIKey	MBWXLICVQZUJOW-UHFFFAOYSA-N	[1] [4]
SMILES	CCOC(=O)C1=CC(=NN1)C(=O)OCC	[1] [4]

Table 2: Physicochemical Properties of **Diethyl 1H-pyrazole-3,5-dicarboxylate**

Property	Value	Source
Molecular Weight	212.20 g/mol	[4]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	55-58 °C	[3]
Boiling Point (estimated)	352.03 °C	[3]
Density (estimated)	1.249 g/cm ³	[2]
Vapor Pressure (estimated)	1.93E-05 mmHg at 25°C	[3]
pKa (predicted)	8.08 ± 0.10	[3]
Solubility	Soluble in methanol and other organic solvents	[2]

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

The synthesis of **diethyl 1H-pyrazole-3,5-dicarboxylate** can be achieved through several routes. Two common methods are the esterification of 3,5-pyrazoledicarboxylic acid and the 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an appropriate alkyne. A detailed protocol for the esterification method is provided below, adapted from a similar procedure for the dimethyl ester.[5]

Experimental Protocol: Synthesis via Esterification

This procedure involves the Fischer esterification of 3,5-pyrazoledicarboxylic acid using ethanol in the presence of a strong acid catalyst.

Materials:

- 3,5-Pyrazoledicarboxylic acid
- Absolute ethanol
- Concentrated sulfuric acid (or gaseous HCl)

- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane (or other suitable extraction solvent)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-pyrazoledicarboxylic acid in an excess of absolute ethanol.
- Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, the ethanolic solution can be saturated with dry hydrogen chloride gas.^[5]
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

- Work-up: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **diethyl 1H-pyrazole-3,5-dicarboxylate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.



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Caption: Workflow for the synthesis of **diethyl 1H-pyrazole-3,5-dicarboxylate** via esterification.

Spectral Data and Analysis

The structure of **diethyl 1H-pyrazole-3,5-dicarboxylate** can be confirmed using various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for **Diethyl 1H-pyrazole-3,5-dicarboxylate**

Technique	Key Features and Assignments	Source
¹ H NMR	δ (ppm): ~1.4 (t, 6H, -CH ₃), ~4.4 (q, 4H, -CH ₂ -), ~7.3 (s, 1H, pyrazole C4-H), ~13.5 (br s, 1H, N-H)	[5] (by analogy with dimethyl ester)
FTIR	ν (cm ⁻¹): ~3250 (N-H stretch), 3000-2850 (C-H stretch), ~1730 (C=O ester stretch), 1300-1000 (C-O stretch)	[6]
Mass Spec (EI)	m/z: 212 [M] ⁺ , 167 [M-OC ₂ H ₅] ⁺ , 139 [M-OC ₂ H ₅ -CO] ⁺	[6]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the signals from the ethyl ester groups and the pyrazole ring protons. The two ethyl groups are equivalent due to the symmetry of the molecule. The methyl protons (-CH₃) typically appear as a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂-) appear as a quartet, coupled to the methyl protons. The proton at the C4 position of the pyrazole ring appears as a singlet, and the N-H proton of the pyrazole ring gives a broad singlet at a downfield chemical shift.

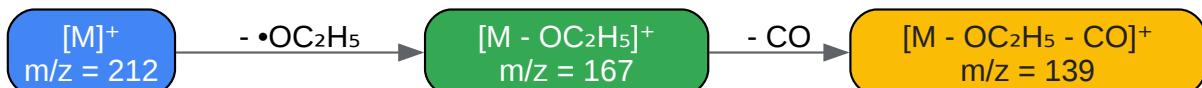
FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands include a broad peak corresponding to the N-H stretching vibration of the pyrazole ring, C-H stretching vibrations from the ethyl groups, a strong absorption from the carbonyl (C=O) stretching of the ester groups, and C-O stretching vibrations.[6]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **diethyl 1H-pyrazole-3,5-dicarboxylate** shows a molecular ion peak [M]⁺ at m/z 212, which corresponds to its molecular weight.[6] The

fragmentation pattern is dictated by the stable pyrazole core and the two ethyl ester side chains.



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Caption: Proposed mass spectrometry fragmentation pathway for **diethyl 1H-pyrazole-3,5-dicarboxylate**.

Chemical Reactivity and Stability

Diethyl 1H-pyrazole-3,5-dicarboxylate is a stable organic compound under standard conditions. Its reactivity is centered around the pyrazole ring and the two ester functionalities.

- N-Alkylation/Acylation: The nitrogen atom of the pyrazole ring can be alkylated or acylated.
- Ester Hydrolysis: The ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.
- Intermediate in Heterocyclic Synthesis: It serves as a building block for more complex heterocyclic systems, which is of significant interest in medicinal chemistry.^[1]

The compound is flammable and should be handled with appropriate safety precautions. It can cause skin and eye irritation.^[3]

Applications in Research and Drug Development

Diethyl 1H-pyrazole-3,5-dicarboxylate is a valuable intermediate in organic synthesis. The pyrazole scaffold is a common feature in many pharmaceuticals. This compound's bifunctional nature, with two ester groups, allows for diverse chemical modifications to produce libraries of compounds for screening in drug discovery programs.^{[1][2]} It has been used in the synthesis of compounds with potential antibacterial, antiviral, and antitumor activities.^[3] Furthermore, its derivatives have been investigated for their activity against various parasites.

Safety and Handling

Standard laboratory safety protocols should be followed when handling **diethyl 1H-pyrazole-3,5-dicarboxylate**. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is classified as an irritant, causing skin and eye irritation.^[3] Store in a cool, dry place away from incompatible materials.

Conclusion

Diethyl 1H-pyrazole-3,5-dicarboxylate is a key chemical intermediate with well-defined physical and chemical properties. Its versatile reactivity makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and materials science industries. This guide provides essential technical information to support its use in a research and development setting.

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